Reduced 5-HT2A Affinity and Potency of 2-Methyltryptamine Compared to Tryptamine
A direct head-to-head study comparing 2-Methyltryptamine (2-MT) to its parent compound, tryptamine, revealed a profound reduction in both binding affinity and functional potency at the 5-HT2A receptor, a primary target for classical psychedelics. 2-MT exhibited a binding affinity (Ki) of 7,774 nM, which is 3.2-fold weaker than the affinity of tryptamine (Ki = 2,429 nM) [1]. The difference in functional activation was even more pronounced: 2-MT had an EC50 of 4,598 nM, which is 19-fold weaker than that of tryptamine (EC50 = 242 nM) in the same assay [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 7,774 nM |
| Comparator Or Baseline | Tryptamine (2,429 nM) |
| Quantified Difference | 3.2-fold lower affinity |
| Conditions | Radioligand binding assay (referenced in Wikipedia entry) |
Why This Matters
This quantitative evidence confirms that 2-Methyltryptamine is a functionally weak agonist at the 5-HT2A receptor, making it unsuitable for studies requiring potent 5-HT2A activation, but uniquely valuable as a control or as a scaffold for developing antagonists or biased agonists.
- [1] Wikipedia contributors. (2025). 2-Methyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/2-Methyltryptamine View Source
